![molecular formula C14H8N4O2S B2408204 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226438-54-5](/img/structure/B2408204.png)
4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Scientific Research Applications
Disposition and Metabolism of SB-649868 in Humans:
- The study by Renzulli et al. (2011) focuses on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, potentially indicating its significance in insomnia treatment. The study highlights the extensive metabolism of the compound, and the principal route of metabolism was via oxidation of the benzofuran ring. The extensive metabolism and almost complete elimination of drug-related material primarily through feces may hint at the pharmacokinetic properties of similar benzamide derivatives (Renzulli et al., 2011).
Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants:
- The study conducted by Brier et al. (2022) evaluates the safety, dosimetry, and characteristics of 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1. The study demonstrates the safety and potential of 11C-CS1P1 for evaluating inflammation in human clinical populations, indicating the utility of benzamide derivatives in medical imaging and disease diagnostics (Brier et al., 2022).
Scintigraphic Detection of Melanoma Metastases with a Radiolabeled Benzamide:
- Maffioli et al. (1994) conducted a study on the detection of melanoma metastases using radiolabeled benzamide, emphasizing its potential as a promising tracer for melanoma imaging. This suggests that certain benzamide derivatives may have applications in cancer diagnosis and imaging (Maffioli et al., 1994).
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been found in various fda-approved drugs with diverse pharmacological activities . For instance, the 3-amino-4-carbonitrile thiophene derivative was documented as a kinase inhibitor .
Biochemical Pathways
For example, the 3-aminothiophene-2-acylhydrazone derivative was reported as an analgesic and anti-inflammatory agent, suggesting it may affect pain and inflammation pathways .
Pharmacokinetics
The presence of a piperazine moiety in similar compounds is known to increase the water solubility of the compounds, which could potentially impact their bioavailability .
Result of Action
Similar compounds have shown diverse biological activities, such as kinase inhibition, analgesic, and anti-inflammatory effects .
Action Environment
The presence of a piperazine moiety in similar compounds is known to increase the water solubility of the compounds, suggesting that the compound’s action could be influenced by the aqueous environment .
properties
IUPAC Name |
4-cyano-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c15-7-9-1-3-10(4-2-9)12(19)16-14-18-17-13(20-14)11-5-6-21-8-11/h1-6,8H,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXHZITYGPSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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